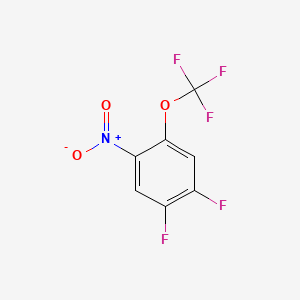
1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of a nitrobenzene derivative with fluorinating agents such as hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
化学反应分析
Types of Reactions
1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
科学研究应用
1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry .
相似化合物的比较
Similar Compounds
- 1,2-Difluoro-4-nitrobenzene
- 1,2-Difluoro-3-methoxy-4-nitrobenzene
- 2,4-Difluoronitrobenzene
Uniqueness
1,2-Difluoro-4-nitro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C7H2F5NO3 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
1,2-difluoro-4-nitro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
InChI 键 |
BAVNCCSNDYXGMV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)OC(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















